

Comparative Crystallographic Analysis of Brominated Phenyl-Pyrazole Derivatives

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Compound of Interest

Compound Name: 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole

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A guide for researchers and drug development professionals on the structural insights into **1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole** analogues and their potential role in signal pathway inhibition.

This guide provides a comparative analysis of the X-ray crystallographic data of several pyrazole derivatives structurally related to **1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole**. While the precise crystal structure for **1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole** is not publicly available, this guide leverages data from closely related brominated phenyl-pyrazole compounds to offer valuable structural insights. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties through the inhibition of key signaling pathways.^{[1][2]}

Comparison of Crystallographic Data

The following tables summarize the key crystallographic parameters for selected 1-phenyl-1H-pyrazole derivatives containing a bromine atom on the phenyl ring. This data allows for a comparative understanding of how different substitution patterns on the pyrazole and phenyl rings influence the crystal packing and molecular geometry.

Table 1: Crystallographic Data for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Parameter	Molecule 1	Molecule 2
Chemical Formula	C ₁₆ H ₁₁ BrN ₂ O	C ₁₆ H ₁₁ BrN ₂ O
Molecular Weight	327.18	327.18
Crystal System	Triclinic	Triclinic
Space Group	P-1	P-1
a (Å)	9.6716 (8)	9.6716 (8)
b (Å)	11.4617 (9)	11.4617 (9)
c (Å)	13.8257 (10)	13.8257 (10)
α (°)	113.497 (5)	113.497 (5)
β (°)	92.753 (6)	92.753 (6)
γ (°)	93.753 (6)	93.753 (6)
Volume (Å ³)	1397.91 (19)	1397.91 (19)
Z	4	4
Temperature (K)	298	298
Radiation	Mo Kα	Mo Kα
R-factor	0.052	0.052
Ref.	[3]	[3]

Table 2: Crystallographic Data for an Alternative 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Structure

Parameter	Value
Chemical Formula	C ₁₆ H ₁₁ BrN ₂ O
Molecular Weight	327.18
Crystal System	Monoclinic
Space Group	Not Specified
a (Å)	17.7233 (4)
b (Å)	3.8630 (1)
c (Å)	20.4224 (5)
β (°)	110.137 (3)
Volume (Å ³)	1312.75 (6)
Z	4
Temperature (K)	100
Radiation	Cu Kα
R-factor	0.025
Ref.	[4]

Experimental Protocols

Synthesis of 4-(Bromomethyl)-1-phenyl-1H-pyrazole

The synthesis of the target compound's scaffold typically involves a multi-step process. A common route is the bromination of a methyl-substituted pyrazole precursor.[5]

- Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde: This can be achieved via the Vilsmeier-Haack reaction of 1-phenyl-1H-pyrazole.[5]
- Reduction to 4-(Hydroxymethyl)-1-phenyl-1H-pyrazole: The carbaldehyde is then reduced to the corresponding alcohol.

- Bromination: The alcohol is subsequently treated with a brominating agent, such as phosphorus tribromide or hydrogen bromide, to yield 4-(bromomethyl)-1-phenyl-1H-pyrazole.
[5]

An alternative approach involves the direct radical bromination of 4-methyl-1-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) and a radical initiator like AIBN.[5]

Single-Crystal X-ray Diffraction Protocol

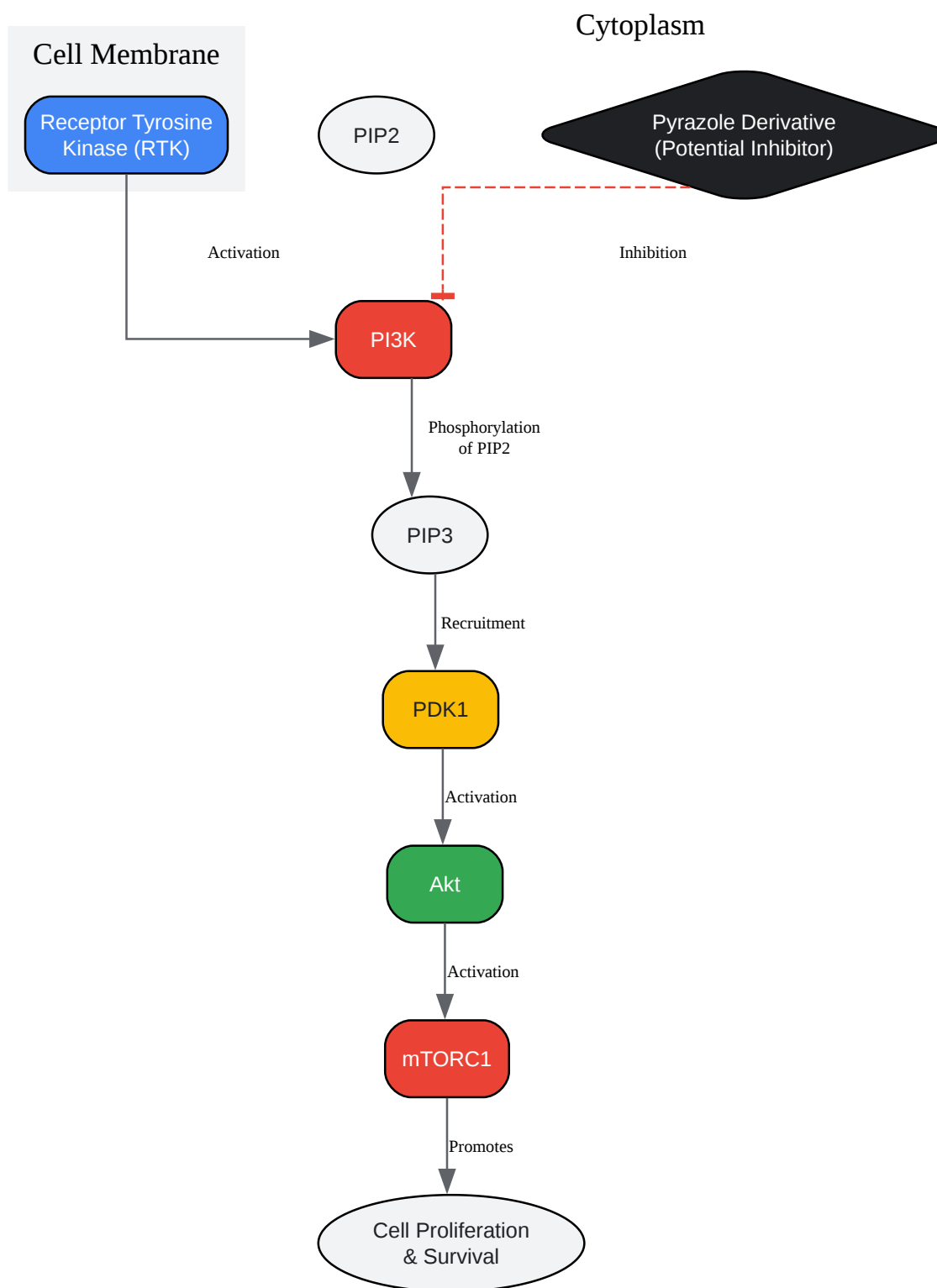
A generalized protocol for the X-ray diffraction analysis of pyrazole derivatives is as follows:[1]

- Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
- Data Collection: A selected crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations, using either Mo K α or Cu K α radiation.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².

Potential Biological Activity and Signaling Pathway

Pyrazole derivatives are known to exhibit a wide range of biological activities, with many acting as inhibitors of protein kinases.[6] The PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism, is a common target for anticancer drug development.[7][8][9] The structural features of **1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole** derivatives make them potential candidates for inhibiting kinases within this pathway.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and a hypothetical point of inhibition by a pyrazole derivative.



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Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by a pyrazole derivative.

This guide provides a foundational understanding of the crystallographic properties of brominated phenyl-pyrazole derivatives and their potential relevance in drug discovery. Further experimental work is necessary to determine the specific crystal structure of **1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole** and to fully elucidate its biological activity.

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